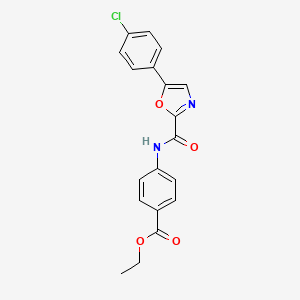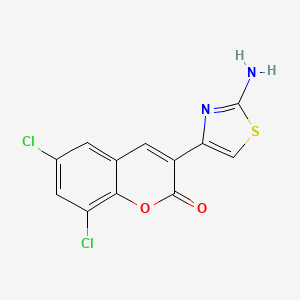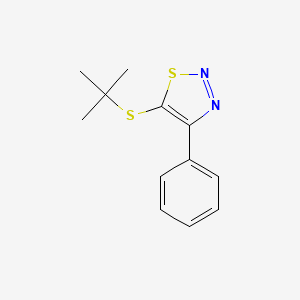
5-(Tert-butylsulfanyl)-4-phenyl-1,2,3-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(Tert-butylsulfanyl)-4-phenyl-1,2,3-thiadiazole” likely belongs to the class of organic compounds known as thiadiazoles . Thiadiazoles are compounds containing a thiadiazole ring, which is a five-member aromatic ring made up of two nitrogen atoms, two carbon atoms, and one sulfur atom .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Similar compounds have been shown to undergo a variety of reactions, including thermal rearrangement .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be determined by its specific chemical structure. These properties could include melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Wirkmechanismus
The mechanism of action of 5-(Tert-butylsulfanyl)-4-phenyl-1,2,3-thiadiazole as an antitumor agent is not fully understood. However, studies have shown that this compound induces apoptosis in cancer cells by activating the caspase pathway. This compound also inhibits the expression of various proteins involved in cell proliferation, including cyclin D1 and Bcl-2.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer cells. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In vivo studies have shown that this compound inhibits tumor growth in mice models.
Vorteile Und Einschränkungen Für Laborexperimente
5-(Tert-butylsulfanyl)-4-phenyl-1,2,3-thiadiazole has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized using various methods. This compound is also a versatile molecule that can be used in various chemical reactions and biological studies. However, this compound has some limitations for use in lab experiments, including its low solubility in water and its potential toxicity to cells at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 5-(Tert-butylsulfanyl)-4-phenyl-1,2,3-thiadiazole. One direction is to explore the potential of this compound as an antitumor agent in combination with other drugs. Another direction is to investigate the mechanism of action of this compound in more detail to understand its antitumor activity better. Additionally, the development of new synthesis methods for this compound could lead to the discovery of new compounds with potential applications in various fields of research.
Conclusion:
In conclusion, this compound is a versatile compound that has potential applications in various fields of research, including organic synthesis, catalysis, and biological studies. The synthesis method of this compound, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The research on this compound is still ongoing, and further studies are needed to fully understand its potential applications.
Synthesemethoden
5-(Tert-butylsulfanyl)-4-phenyl-1,2,3-thiadiazole can be synthesized using various methods, including the reaction of 2-phenylthio-1,3-thiazole with tert-butyl hypochlorite, followed by the reaction with phenylmagnesium bromide. Another method involves the reaction of 2-phenylthio-1,3-thiazole with tert-butyl hypochlorite, followed by the reaction with phenylboronic acid in the presence of a palladium catalyst. The yield of this compound using these methods ranges from 40% to 60%.
Wissenschaftliche Forschungsanwendungen
5-(Tert-butylsulfanyl)-4-phenyl-1,2,3-thiadiazole has been extensively used in various scientific research applications, including organic synthesis, catalysis, and biological studies. In organic synthesis, this compound has been used as a building block for the synthesis of various compounds, including thioureas and thioamides. This compound has also been used as a catalyst in various reactions, including the Michael addition reaction and the Suzuki-Miyaura coupling reaction. In biological studies, this compound has shown potential as an antitumor agent, with studies showing that it inhibits the growth of various cancer cell lines.
Safety and Hazards
The safety and hazards associated with “5-(Tert-butylsulfanyl)-4-phenyl-1,2,3-thiadiazole” would depend on its specific chemical structure and how it is used. It’s important to handle all chemicals with appropriate safety precautions, and to consult Material Safety Data Sheets (MSDS) or other safety resources for specific information .
Eigenschaften
IUPAC Name |
5-tert-butylsulfanyl-4-phenylthiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S2/c1-12(2,3)15-11-10(13-14-16-11)9-7-5-4-6-8-9/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAABCKLGDDXKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=C(N=NS1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,5-dimethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrochloride](/img/structure/B2791916.png)
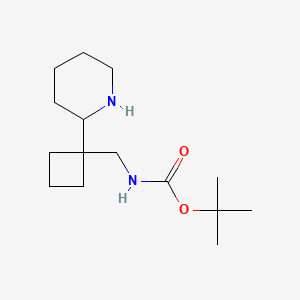

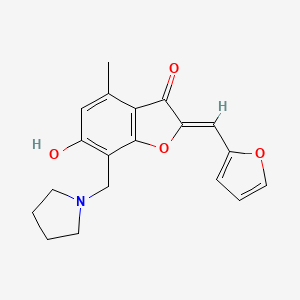
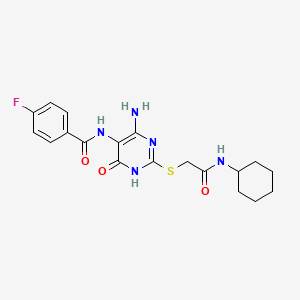
amino]methyl}-N,N,1-trimethyl-1H-benzimidazole-5-carboxamide](/img/structure/B2791927.png)

![N'-({4-[(2,4-dichlorobenzyl)oxy]phenyl}methylene)-2-(3-nitroanilino)acetohydrazide](/img/structure/B2791930.png)
![N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-[(4-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2791931.png)
![2-[(2,5-Dimethylphenyl)methylsulfanyl]-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2791932.png)
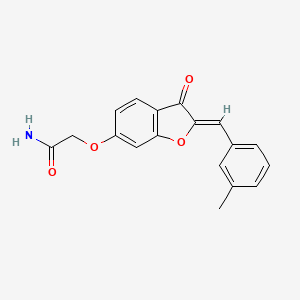
![N-(3,4-dimethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2791935.png)
